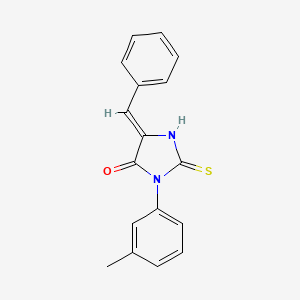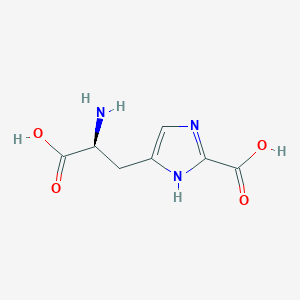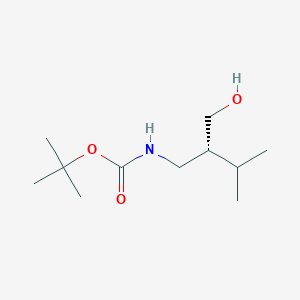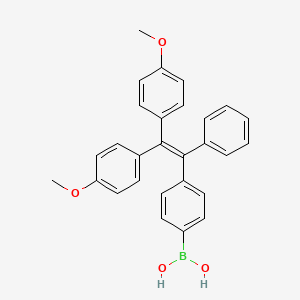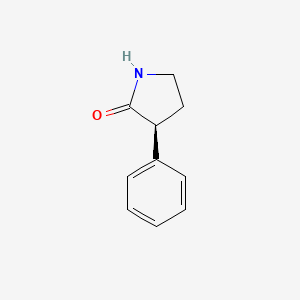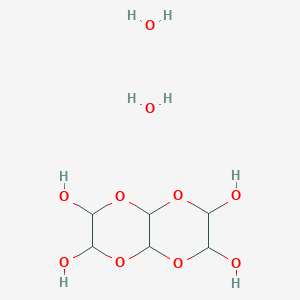
Glyoxalhydratetrimer dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a trimeric form of glyoxal, which is a reactive electrophilic species formed during various processes such as lipid peroxidation and DNA oxidation . Glyoxalhydratetrimer dihydrate is of interest in fields such as polymer and materials science due to its potential role as a crosslinking agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Glyoxalhydratetrimer dihydrate can be synthesized in the laboratory by dissolving glyoxal in water, leading to the formation of its hydrated trimeric form . The reaction typically involves the hydration of glyoxal, which can be facilitated by the presence of water or other solvents.
Industrial Production Methods
Commercially, glyoxal is produced by the gas-phase oxidation of ethylene glycol in the presence of a silver or copper catalyst or by the liquid-phase oxidation of acetaldehyde with nitric acid . The hydrated trimer form is then obtained by dissolving glyoxal in water and allowing it to hydrate.
Análisis De Reacciones Químicas
Types of Reactions
Glyoxalhydratetrimer dihydrate, being an aldehyde, undergoes various chemical reactions, including:
Oxidation: Aldehydes are readily oxidized to carboxylic acids.
Self-condensation or Polymerization: These reactions are often catalyzed by acids and are exothermic.
Autoxidation: Aldehydes can react with air to form peroxo acids and ultimately carboxylic acids.
Common Reagents and Conditions
Oxidizing Agents: Strong oxidizing agents can convert this compound to carboxylic acids.
Acids: Catalysts for self-condensation or polymerization reactions.
Major Products
Carboxylic Acids: Formed through oxidation reactions.
Polymers: Resulting from self-condensation or polymerization reactions.
Aplicaciones Científicas De Investigación
Glyoxalhydratetrimer dihydrate has several scientific research applications, including:
Mecanismo De Acción
Glyoxalhydratetrimer dihydrate exerts its effects through its reactive electrophilic species, glyoxal. Glyoxal can cause damage to proteins and nucleotides, leading to various diseases such as diabetes . It reacts with free guanines in RNAs, which can be used for chemical probing of RNA structure . Additionally, glyoxal is involved in protein glycation, creating catalytic sites for free radical generation .
Comparación Con Compuestos Similares
Similar Compounds
Glyoxal: The monomeric form of glyoxalhydratetrimer dihydrate.
Methylglyoxal: A related compound with similar reactive properties.
Glyoxylic Acid: Another related compound with similar chemical behavior.
Uniqueness
This compound is unique due to its trimeric form and its ability to act as a crosslinking agent in polymer and materials science . Its hydrated form provides a model for understanding the behavior of glyoxal in aqueous environments .
Propiedades
Fórmula molecular |
C6H14O10 |
|---|---|
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
2,3,4a,6,7,8a-hexahydro-[1,4]dioxino[2,3-b][1,4]dioxine-2,3,6,7-tetrol;dihydrate |
InChI |
InChI=1S/C6H10O8.2H2O/c7-1-2(8)12-6-5(11-1)13-3(9)4(10)14-6;;/h1-10H;2*1H2 |
Clave InChI |
IELXRUCMRJAJSV-UHFFFAOYSA-N |
SMILES canónico |
C1(C(OC2C(O1)OC(C(O2)O)O)O)O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


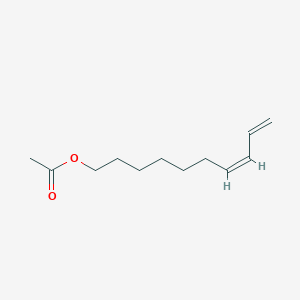

![Ethyl (4aR,9bS)-6-bromo-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indole-5-carboxylate](/img/structure/B12942563.png)
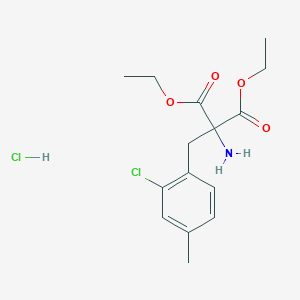
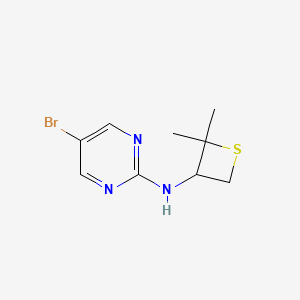
![8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate](/img/structure/B12942573.png)

![2-Cyano-N-[2-(1H-imidazol-5-yl)ethyl]acetamide](/img/structure/B12942588.png)
